4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Overview
Description
4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes bromophenyl, methoxyphenyl, and phenyl groups
Preparation Methods
The synthesis of 4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the bromophenyl and methoxyphenyl precursors, followed by their coupling with phenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-(4-bromophenyl)-1-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include:
4-Methoxybenzenamide, N-(4-bromophenyl)-: Shares similar structural features but lacks the triazacyclopenta[cd]azulene core.
5-(4-Bromophenyl)oxazole-2-propionic acid: Contains the bromophenyl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its complex structure, which provides specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C29H25BrN4OS |
---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(4-methoxyphenyl)-N-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C29H25BrN4OS/c1-35-23-16-12-20(13-17-23)27-32-34-26(28(36)31-22-7-3-2-4-8-22)25(19-10-14-21(30)15-11-19)24-9-5-6-18-33(27)29(24)34/h2-4,7-8,10-17H,5-6,9,18H2,1H3,(H,31,36) |
InChI Key |
MLVTVVYTVBIWPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Br)C(=S)NC6=CC=CC=C6 |
Origin of Product |
United States |
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